2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
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Overview
Description
“2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the IUPAC name "{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}acetic acid" . It has a molecular weight of 243.26 and 257.29 , and its InChI Code is "1S/C10H10FNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)" and "1S/C11H12FNO3S/c12-9-3-1-8(2-4-9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)" respectively.
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid backbone . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
This compound has a solid physical form . The InChI key for this compound is "HCXVWZPKHSIFDX-UHFFFAOYSA-N" and "YCGWUUDFZHLDST-UHFFFAOYSA-N" .Scientific Research Applications
Synthesis and Characterization in Pharmacological Compounds
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid and its derivatives have been synthesized and characterized for their pharmacological potential. For instance, some derivatives have been synthesized through multi-step reactions from 3-chloro-2-fluoro benzoic acid, showing significant anti-convulsant and anti-inflammatory activities, supported by molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Anti-Helicobacter Pylori Agents
Derivatives of this compound have shown potent and selective activities against Helicobacter pylori, a gastric pathogen. These derivatives, particularly a prototype carbamate, have displayed low minimal inhibition concentration values against different H. pylori strains, including those resistant to common treatments (Carcanague et al., 2002).
Hypoglycemic Agents
In the field of diabetes research, derivatives of this compound have been investigated for their hypoglycemic properties. For example, the structure-activity relationships in benzoic acid derivatives were explored, leading to the development of compounds like repaglinide, which showed significant activity as a therapeutic for type 2 diabetic patients (Grell et al., 1998).
Electrochemical Studies
The electrochemical behavior of compounds structurally related to this compound has been studied. These studies focus on the electrochemical reduction of these compounds, providing insights into their chemical behavior and potential applications in various fields (Mandić et al., 2004).
Stress Tolerance in Plants
In agricultural and botanical research, compounds like benzoic acid, a structurally related molecule, have been evaluated for their role in inducing multiple stress tolerance in plants. These studies have implications for improving crop resistance to environmental stresses (Senaratna et al., 2004).
Fluorescent Probes and Imaging
The development of near-infrared fluorescent probes utilizing derivatives of benzoic acid for sensitive detection and imaging in living cells and in vivo applications has been a significant advancement. Such probes help in understanding cellular processes and disease mechanisms (Han et al., 2018).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDUUNNSMVJOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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